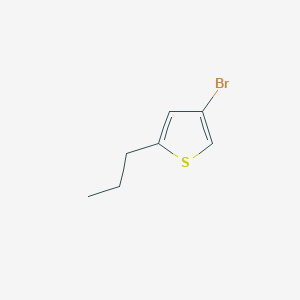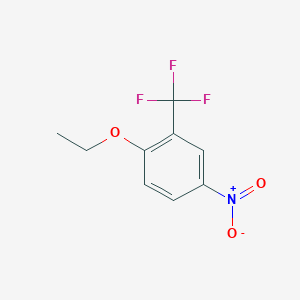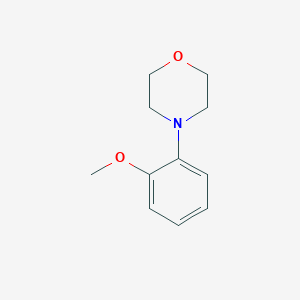
4-(2-Methoxyphenyl)morpholine
Overview
Description
4-(2-Methoxyphenyl)morpholine is an organic compound with the chemical formula C10H15NO. It is a colorless liquid with a faint odor and a boiling point of 166-168 °C. It is a versatile chemical used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various chemical reactions. In addition, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Morpholine Derivatives : The synthesis of various morpholine derivatives, including those with a 4-methoxyphenyl group, has been extensively studied. These compounds have been synthesized through methods such as cyclization reactions, reductive amination, and condensation reactions. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent achieved a yield of 62.3% (Tan Bin, 2011).
- , showed that this compound exhibited significant molluscicidal effects. Its crystal structure was determined, revealing specific dihedral angles formed between different rings in the molecule (Duan et al., 2014).
Pharmacological and Biological Studies : Studies have also focused on the pharmacological properties of morpholine derivatives. For instance, the compound N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate, a p-anisoylthiourea salt with a protonated morpholine group, was analyzed for its structure and intermolecular interactions, highlighting its potential in pharmacological applications (M. Yusof & B. Yamin, 2005).
Degradation and Stability Analysis : Research has been conducted on the degradation and stability of morpholine derivatives under various conditions. For example, a study on the morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate analyzed its stability under different stress factors, such as acid, alkali, temperature, and UV radiation, providing insights into the compound's stability and potential degradation products (B. Varynskyi & A. Kaplaushenko, 2019).
Complexation with Metals : The interaction of morpholine derivatives with metals has been studied, such as the synthesis and characterization of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research provides valuable information on the coordination chemistry of these compounds and their potential applications in materials science (A. Singh et al., 2000).
properties
IUPAC Name |
4-(2-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKDLFYDLRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443034 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27347-13-3 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

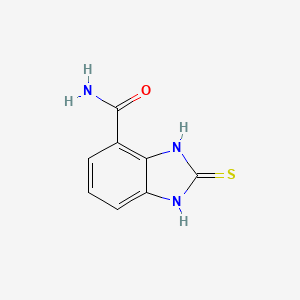
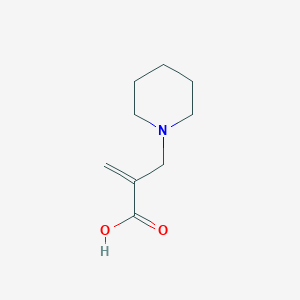
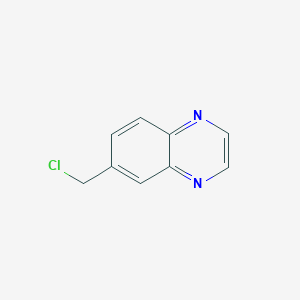
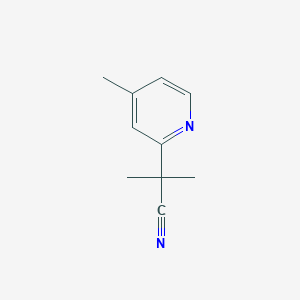
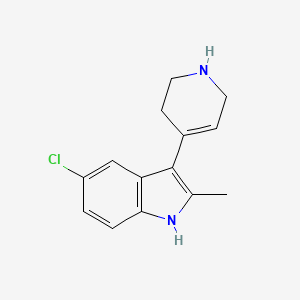
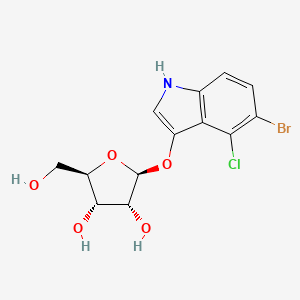


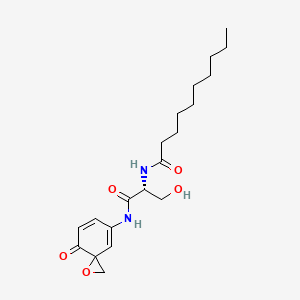

![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)
